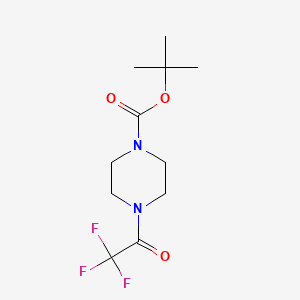

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

概要

説明

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H17F3N2O3. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoroacetyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its distinct chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reaction of Piperazine with Tert-butyl Chloroformate: This step forms the tert-butyl ester of piperazine.

Addition of Trifluoroacetic Anhydride: This step introduces the trifluoroacetyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反応の分析

Types of Reactions

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and alcohols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various piperazine derivatives, while oxidation and reduction can lead to different functionalized compounds .

科学的研究の応用

Chemical Properties and Structure

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate has the molecular formula and a molecular weight of 282.26 g/mol. The compound features a piperazine ring substituted with a trifluoroacetyl group and a tert-butyl ester, which contributes to its unique reactivity and solubility properties.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of piperazine derivatives with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. The following table summarizes common synthesis methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Piperazine, Trifluoroacetic Anhydride | Room Temperature, Solvent (e.g., DCM) | 70-85% |

| Esterification | Tert-butyl alcohol, Acid Chloride | Reflux in Organic Solvent | 75-90% |

Scientific Research Applications

-

Medicinal Chemistry

- This compound has been investigated for its potential as a pharmacological agent due to the trifluoromethyl group which enhances lipophilicity and metabolic stability. Its derivatives have shown promising results in inhibiting specific enzymes involved in disease pathways.

-

Organic Synthesis

- The compound serves as an important building block for the synthesis of more complex molecules. It can undergo further transformations such as reduction or substitution reactions to yield various piperazine derivatives that are valuable in drug development.

-

Catalysis

- Research indicates that this compound can act as a catalyst in specific organic reactions, particularly in C–H activation processes where it facilitates the formation of carbon-carbon bonds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of derivatives of this compound. The results indicated that certain modifications to the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines. The compound's mechanism was attributed to its ability to inhibit specific kinases involved in cell proliferation.

Case Study 2: Enzyme Inhibition

In another research article from Bioorganic & Medicinal Chemistry Letters, the compound was tested for its inhibitory effects on enzymes linked to metabolic disorders. The study highlighted how the trifluoroacetyl moiety contributed to binding affinity and selectivity towards target enzymes.

作用機序

The mechanism of action of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein-ligand interactions .

類似化合物との比較

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to proteins. These characteristics make it particularly useful in medicinal chemistry and drug design .

生物活性

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS: 77278-37-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 282.26 g/mol

- IUPAC Name : this compound

- CAS Number : 77278-37-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine derivatives with trifluoroacetic anhydride or similar reagents under controlled conditions. The detailed synthetic route can be found in various organic chemistry journals and databases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound:

- Inhibition of Cancer Cell Proliferation : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, a related compound exhibited an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while showing minimal effects on non-cancerous MCF10A cells, indicating a potential therapeutic window for selective targeting .

- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. These effects are often mediated through pathways involving caspase activation and inhibition of key signaling proteins such as EGFR .

Inhibition of Matrix Metalloproteinases

Another important aspect of the biological activity includes the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling. The inhibition of these MMPs by compounds related to this compound suggests a dual role in both direct anticancer activity and prevention of metastasis .

Data Summary

| Activity | IC | Cell Line | Effect |

|---|---|---|---|

| Inhibition of cell proliferation | 0.126 μM | MDA-MB-231 (TNBC) | Significant inhibition |

| Inhibition of MMP-2 and MMP-9 | Not specified | Various cancer lines | Prevents metastasis |

| Induction of apoptosis | Not specified | MCF7 | Increased caspase levels |

Case Studies

- Study on Anticancer Activity : A recent study demonstrated that a compound structurally related to this compound significantly inhibited tumor growth in vivo in mouse models bearing TNBC xenografts. The treatment resulted in reduced metastatic nodules compared to control groups .

- Mechanistic Insights : Another research effort provided insights into the molecular mechanisms by which these compounds induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers post-treatment with similar piperazine derivatives .

特性

IUPAC Name |

tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZDAHYEJNNOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604742 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-37-6 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。